![molecular formula C16H27N7O3 B2881396 N~4~-cyclohexyl-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine CAS No. 578699-83-9](/img/structure/B2881396.png)

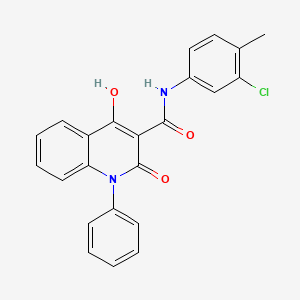

N~4~-cyclohexyl-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N~4~-cyclohexyl-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine, also known as CNM-III-319, is a small molecule inhibitor that has shown potential in treating various diseases.

Applications De Recherche Scientifique

Nitrosation Mechanisms in Nonaqueous Solvents

Nitrosation reactions of amines, including morpholine, have been extensively studied in nonaqueous solvents, revealing insights into the stepwise mechanisms involved. For example, the nitrosation of morpholine by various nitrosating agents in solvents like cyclohexane and dichloromethane demonstrates the formation of zwitterionic tetrahedral intermediates. This research provides foundational knowledge for understanding nitrosation processes in synthetic organic chemistry, potentially applicable to the synthesis of nitro-substituted pyrimidines (L. Río, J. Leis, E. Iglesias, 1997).

Reactions of Cyclohexanone Enamines with Nitropropene

The reactivity of cyclohexanone enamines, including those involving morpholine, with nitropropenes has been explored, showing the formation of oxazine derivatives and enaminic mixtures. These reactions highlight the synthetic utility of morpholine-containing enamines in constructing nitrogen-containing heterocycles, which could be relevant to the synthesis and functionalization of pyrimidine derivatives (A. Risaliti, M. Forchiassin, E. Valentin, 1968).

Inhibition of Nucleoside Transport Proteins

Research on compounds structurally similar to the chemical , specifically those with nitro and morpholino groups, has shown activity in inhibiting nucleoside transport proteins. These findings could imply potential biomedical applications of N4-cyclohexyl-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine in disrupting nucleoside transport for therapeutic purposes (R. A. Tromp et al., 2005).

Synthesis and Evaluation of Pyrimidines as Antitumor Agents

The synthesis and biological evaluation of 2,4,6-trisubstituted-5-nitropyrimidines for antiproliferative activity against cancer cells provide a direct relevance to the potential applications of N4-cyclohexyl-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine. These studies suggest its potential use in developing novel antitumor agents, highlighting the importance of the nitropyrimidine core in medicinal chemistry (M. D. Thompson et al., 1997).

Propriétés

IUPAC Name |

4-N-cyclohexyl-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N7O3/c17-14-13(23(24)25)15(19-12-4-2-1-3-5-12)21-16(20-14)18-6-7-22-8-10-26-11-9-22/h12H,1-11H2,(H4,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEIDCBRNXKOSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2881320.png)

![(R)-tert-Butyl 3-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)pyrrolidine-1-carboxylate](/img/structure/B2881324.png)

![3-(trifluoromethyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2881326.png)

![2-[6-(2-Ethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2881327.png)

![3-amino-N-(4-iodophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2881330.png)

![2-{[3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B2881332.png)

![(2E)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2881336.png)